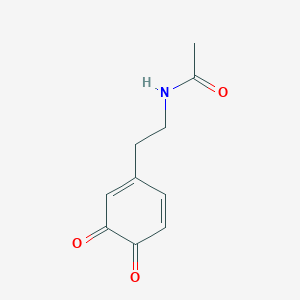

N-Acetyldopamine quinone

Description

Structure

3D Structure

Properties

CAS No. |

65717-99-9 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.2 g/mol |

IUPAC Name |

N-[2-(3,4-dioxocyclohexa-1,5-dien-1-yl)ethyl]acetamide |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11-5-4-8-2-3-9(13)10(14)6-8/h2-3,6H,4-5H2,1H3,(H,11,12) |

InChI Key |

WALUDRYRFZLUJY-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCC1=CC(=O)C(=O)C=C1 |

Canonical SMILES |

CC(=O)NCCC1=CC(=O)C(=O)C=C1 |

Other CAS No. |

65717-99-9 |

Synonyms |

N-acetyldopamine quinone NADA quinone |

Origin of Product |

United States |

Formation and Biosynthesis of N Acetyldopamine Quinone

Enzymatic Oxidation Pathways

The primary route for the generation of N-acetyldopamine quinone in biological systems is through enzymatic oxidation. A class of enzymes known as phenoloxidases plays a pivotal role in this transformation.

Role of Phenoloxidase (Tyrosinase and o-Diphenoloxidase) in Quinone Generation

Phenoloxidases, which include tyrosinases and o-diphenoloxidases, are copper-containing enzymes that catalyze the oxidation of phenols and catechols. In the context of N-acetyldopamine, these enzymes facilitate a two-electron oxidation of its catechol ring to produce the corresponding o-quinone. mdpi.commdpi.com This reaction is a fundamental step in processes like insect cuticular sclerotization and melanogenesis. mdpi.comresearchgate.net

Tyrosinase, a bifunctional enzyme, can hydroxylate monophenols to o-diphenols and subsequently oxidize the o-diphenols to o-quinones. mdpi.com o-Diphenoloxidases, on the other hand, specifically act on o-diphenols to generate o-quinones. mdpi.com In insects, cuticular phenoloxidases, which can be either laccases or o-diphenoloxidases, oxidize sclerotizing precursors such as N-acetyldopamine to their quinones. researchgate.net These quinones are then involved in cross-linking reactions with cuticular proteins and chitin (B13524). researchgate.net

The enzymatic process is highly efficient, leading to the rapid formation of this compound. This quinone is often a transient intermediate, quickly undergoing further reactions. core.ac.uknih.gov In some biological contexts, the this compound can be isomerized to a quinone methide by the enzyme quinone isomerase. core.ac.uknih.govnih.gov This quinone methide is also a highly reactive species involved in sclerotization. core.ac.uknih.gov

| Enzyme Class | Specific Enzyme(s) | Substrate(s) | Product(s) | Biological Process |

| Phenoloxidases | Tyrosinase, o-Diphenoloxidase | N-Acetyldopamine | This compound | Insect Cuticle Sclerotization, Melanogenesis |

| Isomerases | Quinone Isomerase | This compound | This compound Methide | Insect Cuticle Sclerotization |

Involvement of Peroxidase and Other Oxidative Enzymes

Besides phenoloxidases, peroxidases can also catalyze the oxidation of N-acetyldopamine. In the presence of hydrogen peroxide (H₂O₂), peroxidases can oxidize N-acetyldopamine to form a 2-hydroxy-1,4-benzoquinone (B196085) derivative in significant yields. nih.govunina.it This reaction proceeds through the nucleophilic attack of the hydrogen peroxide anion on the initially formed this compound. nih.gov This pathway highlights an alternative enzymatic route for the modification of N-acetyldopamine, particularly under conditions of oxidative stress where hydrogen peroxide levels may be elevated. nih.govunina.it

Precursors to this compound Formation

The direct precursor for this compound is, naturally, N-acetyldopamine (NADA) . researchgate.netiaea.org NADA itself is synthesized in a multi-step biosynthetic pathway. This pathway begins with the amino acid tyrosine . Tyrosine is first hydroxylated to form dopa (3,4-dihydroxyphenylalanine) . Dopa then undergoes decarboxylation to yield dopamine (B1211576) . Finally, dopamine is N-acetylated to produce N-acetyldopamine. iaea.org This metabolic sequence is particularly active in insects just before the process of sclerotization. iaea.org

Another important precursor in some biological pathways is 1,2-dehydro-N-acetyldopamine (dehydro NADA) . researchgate.netnih.gov The oxidation of dehydro NADA by phenoloxidase can lead to the formation of a quinone methide, which can then tautomerize to the corresponding quinone under acidic conditions. researchgate.netnih.gov

Non-Enzymatic Oxidation Mechanisms

N-Acetyldopamine can also be oxidized to its quinone form without the direct involvement of enzymes. These non-enzymatic pathways are generally slower but can be significant under certain physiological or environmental conditions.

Theoretical Considerations of Quinone Formation from Catecholamines

The formation of quinones from catecholamines like N-acetyldopamine is governed by fundamental principles of chemical reactivity and thermodynamics. The ease of oxidation of a catecholamine is related to its oxidation potential; compounds with more negative half-wave potentials are more readily oxidized to their quinone forms. scispace.com

A key theoretical aspect is the tautomerism between o-quinones and their corresponding p-quinone methides. While enzymatic oxidation of N-acetyldopamine initially yields the o-quinone, this species can rearrange to the quinone methide. mdpi.com In some cases, particularly with substituted catechols, the quinone methide is the more thermodynamically stable and chemically reactive species. researchgate.netnih.gov For instance, semiempirical molecular orbital calculations for 1,2-dehydro-N-acetyldopamine indicate that its quinone methide imine amide tautomer is more stable than the corresponding quinone. researchgate.net This quinone methide is considered the key reactive intermediate responsible for cross-linking structural polymers in the insect cuticle. researchgate.netnih.gov The conversion is often base-catalyzed, with the quinone form being more favored under acidic conditions. researchgate.net The protection of the amino group via acetylation in N-acetyldopamine is crucial as it prevents the intramolecular cyclization reactions that are common in the oxidation of dopamine itself. mdpi.com

Molecular Reactivity and Interaction Mechanisms of N Acetyldopamine Quinone

Electrophilic Nature and Susceptibility to Nucleophilic Attack

N-Acetyldopamine quinone is the two-electron oxidation product of N-acetyldopamine (NADA). This oxidation can be catalyzed by enzymes such as phenoloxidases (including laccases and tyrosinases) or can occur via chemical oxidants. researchgate.netnih.govresearchgate.net The resulting ortho-quinone structure possesses a conjugated system of carbonyl groups on an aromatic ring, which makes the ring electron-deficient. This electron deficiency confers a potent electrophilic character to the molecule, rendering it highly susceptible to attack by nucleophiles. oup.comnih.gov

The primary mode of reaction for this compound is nucleophilic addition, often following a Michael-type addition mechanism. oup.comnih.govmdpi.com Nucleophiles can attack the quinone ring at various positions, leading to the formation of covalent adducts. The reactivity of different nucleophiles with ortho-quinones varies, with thiols generally being more reactive than amines. mdpi.comresearchgate.net For instance, the reaction of 4-methyl-o-benzoquinone with the amino groups of amino acids was found to be significantly slower than its reaction with low molecular mass thiols like cysteine. mdpi.com

Adduct Formation with Biological Nucleophiles

The electrophilic nature of this compound facilitates its covalent interaction with various biological nucleophiles, particularly the side chains of amino acid residues within proteins. These reactions are fundamental to the process of sclerotization, where cross-linking of cuticular proteins leads to the hardening and stabilization of the insect exoskeleton. researchgate.netnih.govresearchgate.netusda.gov

This compound readily reacts with nucleophilic amino acid residues, leading to the formation of stable covalent bonds. nih.govd-nb.info This process, termed catecholation, is a form of post-translational modification that alters protein structure and function. nih.gov The primary targets for nucleophilic attack on the quinone ring are the side chains of cysteine, histidine, and lysine (B10760008). usda.govd-nb.infoebi.ac.uk

The thiol group of cysteine residues is a particularly strong nucleophile and reacts readily with this compound. mdpi.com The reaction involves the addition of the sulfur atom to the quinone ring, forming stable thiol adducts. mdpi.comnih.gov While cysteine residues are potent reactants, their relative scarcity in many insect cuticular proteins suggests that other nucleophiles also play a significant role in cross-linking. usda.gov Studies with N-acetylcysteine and various quinones, including that of N-acetyldopamine, have confirmed the formation of these adducts. mdpi.comnih.gov The reaction is not limited to simple thiols; proteins containing cysteine residues, such as bovine serum albumin, also exhibit high reactivity towards quinones. mdpi.com

The imidazole (B134444) ring of histidine residues is another important nucleophile that reacts with this compound. nih.govd-nb.infomdpi.com Model studies using N-acetylhistidine and electrochemically prepared this compound at neutral pH have demonstrated the formation of two major mono-addition products. nih.gov The reaction predominantly occurs at the C6 position of the quinone ring, with a smaller amount of addition at the C2 position. nih.gov The ratio of the 6-substituted adduct to the 2-substituted adduct has been reported to be approximately 87:13 or 5:1 in different studies. nih.govmdpi.comnih.gov These adducts are more resistant to oxidation than the parent N-acetyldopamine. nih.govmdpi.comnih.gov The formation of covalent links between the imidazole nitrogen of histidine and the aromatic ring of N-acyldopamines has been confirmed in sclerotized insect cuticle. d-nb.info

| Reactant | Product(s) | Molar Ratio (C6:C2) | Reference |

| This compound + N-acetylhistidine | 6-[N-(N-acetylhistidyl)]-N-acetyldopamine, 2-[N-(N-acetylhistidyl)]-N-acetyldopamine | 87:13 | nih.gov |

| This compound + N-acetylhistidine | 6-N- and 2-N-imidazole adducts | 5:1 | mdpi.comnih.gov |

The primary amino group of lysine side chains can also act as a nucleophile, attacking the this compound ring. mdpi.comebi.ac.uk However, the reactivity of amines is generally lower than that of thiols. mdpi.com Studies have indicated the involvement of lysine side chains in cross-linking reactions with quinonoid molecules in insect cuticle. mdpi.comd-nb.infonih.gov Model reactions involving the oxidation of N-acetyldopamine in the presence of N-acetyl-L-lysine have led to the isolation of complex products, providing evidence for the chemical modification of aliphatic amino acid residues by ortho-quinones. d-nb.info Blocking the free amino groups of lysine residues has been shown to reduce the extent of oligomeric cross-linking in model systems. usda.gov

The reactions of this compound with nucleophilic residues on different protein chains can lead to the formation of covalent cross-links, resulting in the oligomerization and polymerization of cuticular proteins. nih.govresearchgate.net This cross-linking is a key event in sclerotization, transforming the soft cuticle into a hard, protective exoskeleton. researchgate.netresearchgate.net In model systems, recombinant cuticular proteins have been shown to form both small and large oligomers when reacted with N-acetyldopamine and a laccase-type phenoloxidase. nih.govresearchgate.net The formation of these oligomers is stable even under denaturing conditions, confirming the covalent nature of the cross-links. nih.gov Furthermore, N-acetyldopamine that has been incorporated into an adduct can still participate in further reactions, leading to the formation of protein-linked N-acetyldopamine oligomers. d-nb.info

Interactions with Nucleic Acids and Bases

This compound (NADA-Q) is an electrophilic molecule generated from the oxidation of N-acetyldopamine (NADA). oup.com In research, NADA is frequently utilized as a model compound to study the reactivity of dopamine-derived quinones without the competing reaction of intramolecular cyclization. oup.comnih.govaacrjournals.org The acetylation of the amino group in NADA prevents the spontaneous internal cyclization that is characteristic of dopamine (B1211576) quinone, thereby allowing for the investigation of its intermolecular reactions with biological nucleophiles like DNA. nih.govdoi.org The primary mechanism of interaction between NADA-Q and nucleic acid bases is the 1,4-Michael addition, a reaction where the electron-deficient quinone ring is attacked by nucleophilic sites on the DNA bases, particularly the N-7 of guanine (B1146940) and the N-3 of adenine (B156593). oup.commdpi.comnih.gov

Formation of DNA Adducts (e.g., N7-Guanine Adducts)

Research has demonstrated that NADA-Q reacts with DNA to form specific, unstable adducts. nih.govnih.gov The reaction with the guanine base is well-characterized and proceeds in a stepwise manner. Initially, NADA-Q reacts with 2'-deoxyguanosine (B1662781) (dG) to form an intermediate adduct, NADA-6-N7dG. nih.govaacrjournals.org This intermediate is unstable and subsequently loses its deoxyribose sugar moiety to yield the more stable depurinating adduct, NADA-6-N7Gua. nih.govaacrjournals.org The half-life for the loss of deoxyribose from the NADA-6-N7dG adduct has been measured to be approximately 4 to 6 hours under specific experimental conditions. nih.govaacrjournals.org

In addition to guanine adducts, NADA-Q also reacts with adenine bases in DNA to form N3-adenine (N3Ade) adducts. nih.govnih.gov Unlike the guanine adducts which are lost over several hours, the N3Ade adducts are highly unstable and depurinate from the DNA backbone almost instantaneously upon formation. nih.govresearchgate.net The formation of these adducts is pH-dependent, with studies showing a maximal yield at acidic pH (around pH 4-5) and negligible formation at neutral pH 7. nih.govnih.govresearchgate.net

Table 1: DNA Adducts Formed by this compound

| Adduct Name | DNA Base Target | Reaction Intermediate | Key Research Findings | References |

|---|---|---|---|---|

| NADA-6-N7Gua | Guanine (at N7 position) | NADA-6-N7dG | Forms via an unstable deoxyribonucleoside intermediate. The half-life of NADA-6-N7dG is ~4-6 hours. Adduct is lost from DNA over several hours. | nih.govaacrjournals.orgnih.gov |

| NADA-6-N3Ade | Adenine (at N3 position) | Not specified | Highly unstable; depurinates instantaneously from DNA upon formation. | nih.govnih.govresearchgate.net |

Implications for Macromolecular Integrity Research

The formation of NADA-DNA adducts has significant implications for the study of macromolecular integrity. The primary consequence of these adducts is the process of depurination—the cleavage of the glycosidic bond that links the purine (B94841) base (guanine or adenine) to the deoxyribose sugar in the DNA backbone. nih.govnih.gov This loss creates an apurinic (AP) site, which is a lesion in the DNA structure. nih.gov

Apurinic sites compromise the integrity of the DNA molecule and, if not properly repaired, can lead to mutations during subsequent rounds of DNA replication or through error-prone repair mechanisms. nih.govnih.gov The generation of such mutations is a critical event in the initiation of various pathological processes. oup.comnih.gov Therefore, the study of depurinating adducts formed by NADA-Q serves as a crucial research model for understanding the molecular mechanisms by which endogenous and exogenous catechols could potentially damage DNA and contribute to the onset of disease. oup.comnih.govnih.gov

Intramolecular Rearrangements and Cyclization Reactions

A defining characteristic of this compound, when compared to dopamine quinone, is its inability to undergo rapid intramolecular cyclization. nih.govnih.gov The N-acetyl group blocks the nucleophilic character of the side-chain amine, preventing the internal 1,4-Michael addition that leads to the formation of aminochrome (B613825) in the case of dopamine quinone. oup.comnih.govnih.gov Research has confirmed the absence of such cyclized, iminochrome-type compounds from NADA-Q. nih.gov

However, NADA-Q can undergo a significant intramolecular rearrangement: the isomerization into its corresponding p-quinone methide. mdpi.comnih.govnih.gov Unlike some other 4-alkyl-o-quinones where this conversion can occur spontaneously, the tautomerization of this compound to a p-quinone methide requires enzymatic catalysis by a specific enzyme known as quinone isomerase. mdpi.comnih.govresearchgate.net This enzyme-catalyzed rearrangement is a critical step in certain biological processes, such as the sclerotization of insect cuticles. nih.gov The resulting quinone methide is itself a highly reactive intermediate capable of further reactions, including hydration to form N-acetylnorepinephrine. nih.gov

Table 2: Comparative Reactivity of Dopamine Quinone vs. This compound

| Compound | Intramolecular Cyclization | Isomerization to Quinone Methide | References |

|---|---|---|---|

| Dopamine Quinone | Yes, undergoes rapid intramolecular cyclization to form leukochrome/aminochrome. | Occurs after cyclization and tautomerization. | oup.comnih.gov |

| This compound | No, blocked by the N-acetyl group. | Yes, but requires enzymatic catalysis by quinone isomerase. | nih.govnih.govresearchgate.net |

Redox Cycling and Reactive Oxygen Species Generation in Research Models

Catechol quinones, including this compound, are known to be redox-active molecules. oup.comacs.org This property allows them to participate in redox cycling, a process in which the quinone is reduced to a semiquinone radical anion, which can then be re-oxidized back to the quinone by molecular oxygen. acs.org This futile cycle results in the transfer of electrons to oxygen, leading to the formation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. oup.comacs.org The accumulation of ROS can induce a state of oxidative stress within cells. oup.com

In various research models, the oxidation of N-acetyldopamine has been shown to produce effects consistent with this mechanism. For instance, the oxidation of NADA by a peroxidase/H₂O₂ system results in the formation of a 2-hydroxy-1,4-benzoquinone (B196085) derivative, demonstrating the compound's susceptibility to oxidative transformations. unina.it Furthermore, studies have shown that when NADA-Q reacts with and covalently modifies proteins, the resulting quinoprotein can itself engage in redox cycling. nih.gov This indicates that even after binding to a macromolecule, the quinone moiety can retain its ability to generate ROS, potentially propagating oxidative damage at a specific site. nih.gov

Tautomerism and Isomerization: N Acetyldopamine Quinone Vs. Quinone Methide

Interconversion Dynamics and Equilibrium

N-Acetyldopamine (NADA) is oxidized to form N-acetyldopamine quinone. This quinone can then undergo tautomerization to form its isomeric quinone methide. nih.govmdpi.com This interconversion is a form of keto-enol tautomerism, where the quinone acts as the "keto" form and the quinone methide is the "enol" form. The equilibrium between these two tautomers can be influenced by various factors, including pH and the presence of catalysts. researchgate.net

Studies have shown that the conversion of the quinone to the quinone methide is a base-catalyzed reaction. researchgate.net Under physiological conditions, a slow, non-enzymatic production of quinone methides from the corresponding quinones can occur. nih.gov However, the reverse reaction, the conversion of the quinone methide to the quinone, can be favored under more acidic conditions. researchgate.net

The stability of the two tautomers is a key factor in their reactivity. Semiempirical molecular orbital calculations suggest that the quinone methide imine amide is more stable than the corresponding quinone. researchgate.net This inherent stability of the quinone methide form drives the equilibrium towards its formation, especially when catalyzed.

The interconversion process is not always a simple equilibrium. For instance, the oxidation of 1,2-dehydro-N-acetyldopamine (dehydro-NADA) by tyrosinase at neutral pH results in a transient quinone methide as the first observable product. researchgate.netnih.gov This quinone methide can then be converted to the conventional quinone at more acidic pH values. researchgate.net This is in contrast to the oxidation of many other alkyl-substituted catechols where the quinone is the initial product. researchgate.net

Enzymatic Control of Tautomerization

The interconversion between this compound and its quinone methide is not solely a spontaneous chemical event; it is often under strict enzymatic control.

A key enzyme in this process is quinone isomerase (also referred to as o-quinone:p-quinone methide isomerase). core.ac.uknih.gov This enzyme catalyzes the isomerization of this compound to this compound methide. mdpi.comcore.ac.uknih.gov The existence and function of this isomerase have been demonstrated in the larval cuticle of insects like Sarcophaga bullata and Manduca sexta. nih.govnih.gov

The enzymatic reaction is significantly faster than the non-enzymatic conversion, with estimates suggesting the enzymatic rate is at least 100 times faster. nih.gov The presence of a quinone trap, such as N-acetylcysteine, can intercept the this compound before it is converted by the isomerase, leading to the formation of a quinone adduct and preventing the formation of products derived from the quinone methide. nih.govnih.gov This provides strong evidence for the sequential action of phenoloxidase (to form the quinone) and quinone isomerase. nih.govnih.gov

Following the formation of the this compound methide, another enzyme, quinone methide isomerase (also referred to as quinone methide tautomerase), can act upon it. researchgate.netnih.gov This enzyme catalyzes the conversion of the unstable this compound methide into the more stable 1,2-dehydro-N-acetyldopamine. researchgate.netnih.gov This desaturation of the side chain is a crucial step in certain metabolic pathways. nih.gov

The sequential action of phenoloxidase, quinone isomerase, and quinone methide isomerase constitutes an enzymatic cascade that metabolizes N-acetyldopamine to 1,2-dehydro-N-acetyldopamine. researchgate.netnih.gov This coordinated enzymatic activity ensures the efficient and controlled production of these reactive intermediates.

Distinct Reactivities of Quinone and Quinone Methide Species

This compound and its quinone methide tautomer exhibit distinct chemical reactivities, which are fundamental to their different biological roles.

This compound:

Michael Addition: The quinone is susceptible to Michael-type 1,4-addition reactions with nucleophiles. researchgate.net This is a common reaction in quinone tanning, where cuticular proteins and chitin (B13524) act as nucleophiles, forming crosslinks. researchgate.net

Adduct Formation: It can react with nucleophiles like N-acetylcysteine and N-acetylhistidine to form stable adducts. nih.govmdpi.com

This compound Methide:

Nucleophilic Addition: The quinone methide is highly unstable and reactive. It readily undergoes non-enzymatic reactions with nucleophiles. core.ac.uk For example, it reacts rapidly with water to form N-acetylnorepinephrine. nih.govnih.gov It can also be trapped by other nucleophiles like methanol (B129727) to form β-methoxy N-acetyldopamine. core.ac.uknih.gov

Crosslinking: The quinone methide tautomer is considered the key reactive intermediate responsible for crosslinking structural proteins and chitin in the insect cuticle. researchgate.net This is a critical process in the hardening and strengthening of the exoskeleton, known as sclerotization. researchgate.net

Dimerization and Oligomerization: The quinone methide derived from the oxidation of dehydro-NADA can react with the parent catechol to form benzodioxan-type dimers and further oligomers. nih.gov

The distinct reactivities of the quinone and quinone methide allow for a diversity of chemical transformations originating from a single precursor, N-acetyldopamine.

Non-Enzymatic Isomerization in Specific Contexts

While enzymatic catalysis is predominant, non-enzymatic isomerization of this compound to its quinone methide can occur under certain conditions. This spontaneous conversion is generally slow under physiological conditions. nih.gov

The rate of non-enzymatic isomerization is influenced by the chemical structure of the quinone. For some 4-substituted quinones, spontaneous isomerization to quinone methides is more readily observed. mdpi.com However, for this compound, with its fully reduced side chain, enzymatic assistance is generally required for efficient conversion. mdpi.com In contrast, dihydrocaffeic acid derivatives, upon oxidation to their quinones, exhibit rapid tautomerization to quinone methides without the need for an enzyme. mdpi.com

The non-enzymatic isomerization of this compound methide can also lead to the formation of stable products. For instance, the quinone methide can be non-enzymatically hydrated to yield N-acetylnorepinephrine. nih.govnih.gov This non-enzymatic transformation is a key step in the side-chain hydroxylation of N-acetyldopamine. nih.gov

Biological Research Contexts of N Acetyldopamine Quinone

Insect Cuticular Sclerotization Research

The process of sclerotization, or tanning, is fundamental to the survival of most insects. It is the biochemical mechanism responsible for the hardening and stabilization of their exoskeleton, the cuticle. researchgate.netnih.gov This process involves the covalent cross-linking of structural cuticular proteins and chitin (B13524), forming a rigid and often colored composite material. researchgate.net N-Acetyldopamine (NADA) is a primary precursor in this process, which, upon oxidation, forms the highly reactive N-acetyldopamine quinone. researchgate.net

Mechanisms of Protein and Chitin Cross-linking

The prevailing mechanism for cuticle sclerotization is the quinone tanning hypothesis. This model posits that catecholamines like NADA are oxidized by cuticular enzymes, such as phenoloxidases (both laccases and tyrosinases), to their corresponding ortho-quinones. researchgate.netnih.gov These N-acetyldopamine quinones are powerful electrophiles that readily react with nucleophilic groups present in cuticular proteins and on the chitin matrix. acs.org

The cross-linking reactions involve the formation of covalent bonds between the quinone and the side chains of amino acid residues in the proteins, particularly the imidazole (B134444) groups of histidine and the free amino groups of lysine (B10760008). acs.org This creates a network of cross-linked proteins, effectively "tanning" the cuticle and rendering it insoluble and rigid. nih.gov The quinone can also react with chitin, further integrating the protein and polysaccharide components of the cuticle into a durable, composite material. researchgate.net In addition to the direct reaction of the quinone, other reactive intermediates like quinone methides can be formed, contributing to the complexity of the cross-linking chemistry. researchgate.netnih.gov

Role in Cuticle Hardening and Pigmentation Processes

The formation of this compound and its subsequent reactions are directly responsible for the physical properties of the mature cuticle. The extensive cross-linking of proteins and chitin leads to increased hardness, stiffness, and resistance to degradation. annualreviews.orgnih.gov This process also results in the dehydration of the cuticle, which further contributes to its stabilization. annualreviews.org

In terms of pigmentation, the pathway involving this compound is typically associated with the formation of light-colored or colorless (unpigmented) cuticle. researchgate.netsigmaaldrich.com The polymerization of NADA-quinone leads to the formation of colorless melanin (B1238610) or sclerotin. researchgate.net This is a key distinction from other sclerotization pathways and is crucial for creating transparent structures like insect wings or colorless sections of the exoskeleton. nih.gov The degree of sclerotization and pigmentation can be modulated by the specific precursors and enzymes present in different parts of the cuticle at different developmental stages. nih.gov

Comparative Studies with N-β-Alanyldopamine Quinone

Insects often utilize another catecholamine, N-β-alanyldopamine (NBAD), for sclerotization, which is also oxidized to its corresponding quinone. researchgate.netnih.gov While both NADA and NBAD pathways share the same set of enzymes and lead to cuticle hardening, they result in distinctly different pigmentation. sigmaaldrich.comresearchgate.net

Cuticles sclerotized using NBAD are typically brown, whereas those using NADA are colorless or lightly pigmented. sigmaaldrich.comresearchgate.net Research suggests this difference arises from the chemical reactivity of the respective quinones. NBAD possesses a free amino group in its side chain, which allows for the formation of colored quinone adducts and polymers. sigmaaldrich.comresearchgate.net In contrast, the acetyl group in NADA prevents such reactions, leading to the formation of nearly colorless products. sigmaaldrich.comresearchgate.net This differential use of NADA and NBAD allows insects to generate a range of colors and patterns in their cuticle. researchgate.net

Table 1: Comparison of N-Acetyldopamine (NADA) and N-β-Alanyldopamine (NBAD) in Cuticle Sclerotization

| Feature | N-Acetyldopamine (NADA) Pathway | N-β-Alanyldopamine (NBAD) Pathway |

| Precursor | N-Acetyldopamine | N-β-Alanyldopamine |

| Reactive Intermediate | This compound | N-β-Alanyldopamine quinone |

| Resulting Cuticle Color | Colorless / Unpigmented | Brown / Tanned |

| Chemical Basis of Color | Forms colorless sclerotin/melanin. researchgate.net | Forms colored quinone adducts due to the side-chain amino group. sigmaaldrich.comresearchgate.net |

| Shared Enzymes | Phenoloxidase, quinone isomerase, quinone methide isomerase. researchgate.netresearchgate.net | Phenoloxidase, quinone isomerase, quinone methide isomerase. researchgate.netresearchgate.net |

Identification of Sclerotization End-Products and Adducts

The final sclerotized cuticle is a complex polymeric structure. Research using model systems has helped to identify the types of chemical bonds and adducts formed during this process. Studies have shown that the reaction of this compound with cuticular proteins results in the formation of both small and large oligomers that are stable even under denaturing conditions. nih.gov

Specific adducts have been characterized from reactions of this compound with model compounds. For example, reactions with N-acetylhistidine yield adducts where the quinone is linked to the imidazole ring. mdpi.com Furthermore, during the enzymatic oxidation of 1,2-dehydro-N-acetyldopamine (a derivative of NADA also involved in sclerotization), the transiently formed dehydro NADA quinone can be trapped by compounds like N-acetylcysteine, forming stable adducts. nih.govresearchgate.net These studies confirm the high reactivity of this compound and its derivatives, leading to the formation of a heavily cross-linked and stabilized cuticular matrix.

Melanin Biosynthesis Research

Melanins are pigments found throughout the animal kingdom, providing protection against solar radiation and contributing to coloration. researchgate.netnih.gov The biosynthesis of melanin is a complex pathway that begins with the amino acid tyrosine. While this compound is primarily associated with sclerotization, its precursors are deeply integrated into the melanin production pathways. researchgate.net

Role as an Intermediate in Eumelanin (B1172464) and Pheomelanin Pathways

The synthesis of both major types of melanin, the black/brown eumelanin and the red/yellow pheomelanin, proceeds through a common intermediate known as dopaquinone (B1195961). nih.govyoutube.com Dopaquinone is a critical branch point in the pathway. nih.gov In insects, dopamine (B1211576), the precursor to NADA, is a primary source for melanin production. researchgate.net Phenoloxidases can convert dopamine into dopamine quinone, which can then be further processed to form dopamine melanin. nih.gov

The pathway leading to N-acetyldopamine for sclerotization diverges from the main melanin pathway at the level of dopamine. researchgate.net While the direct conversion of this compound into eumelanin or pheomelanin is not the primary route, the pool of dopamine and its quinone derivatives serves as a common resource for both sclerotization and melanization. researchgate.net In the presence of sulfhydryl compounds like cysteine, dopaquinone is diverted to the pheomelanin pathway. nih.govresearchgate.net In the absence of cysteine, it proceeds through a series of reactions to form eumelanin. youtube.com Therefore, this compound exists within a metabolic context where its precursors are shared with the pathways responsible for the two main types of melanin.

Comparison with Dopamine Quinone in Melanogenesis

This compound and dopamine quinone, while structurally similar, exhibit divergent behaviors in the context of melanogenesis, the process of melanin pigment formation. The primary distinction lies in their capacity for intramolecular cyclization, a critical step in the melanin synthesis pathway.

Dopamine quinone, formed from the oxidation of dopamine, readily undergoes an internal cyclization reaction (the Michael addition) where the amino group in its side chain attacks the quinone ring. This process leads to the formation of leucodopaminechrome, which is further oxidized to create the intermediates of eumelanin. In contrast, the amino group of N-acetyldopamine is acylated, a modification that effectively prevents this internal cyclization. mdpi.com

Research has shown that ortho-quinones with an amide or urea (B33335) side chain, such as this compound, are relatively stable. nih.gov Studies have found no evidence of intramolecular cyclization of this compound into iminochrome-type compounds, which are analogous to the intermediates formed from dopamine quinone. capes.gov.br Instead of internal reactivity, this compound primarily exhibits external reactivity. mdpi.com This means it is more likely to react with external nucleophiles, such as sulfhydryl groups on proteins, rather than cyclizing. This fundamental difference in chemical reactivity dictates their roles; dopamine quinone is a key intermediate in eumelanin synthesis, whereas this compound is not and is instead channeled into other biological processes like sclerotization in insects. mdpi.com

| Feature | Dopamine Quinone | This compound |

| Precursor | Dopamine | N-Acetyldopamine |

| Side Chain | Unprotected amino group | Acetylated amino group |

| Reactivity | High internal reactivity | Primarily external reactivity |

| Cyclization | Readily undergoes intramolecular cyclization to form leucodopaminechrome | Cyclization is prevented by the acetyl group mdpi.comnih.gov |

| Role in Melanogenesis | Key intermediate in the eumelanin pathway | Does not serve as a direct precursor for melanin synthesis capes.gov.br |

| Stability | Highly reactive and transient | Relatively stable compared to dopamine quinone nih.gov |

Neurobiological Research and Molecular Pathology Models

Inactivation of Tyrosine Hydroxylase by this compound

This compound has been identified as a potent inactivator of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine. The parent compound, N-acetyldopamine, is inert in this capacity; the inactivation is specific to its oxidized quinone form. This inactivation is a key area of interest in models of neurodegenerative conditions such as Parkinson's disease.

The mechanism of inactivation involves the modification of sulfhydryl groups on the enzyme, leading to the formation of cysteinyl-catechols within the tyrosine hydroxylase protein. This alteration effectively deactivates the enzyme. The effects of this compound and other catecholquinones on tyrosine hydroxylase can be prevented by antioxidants and reducing agents, highlighting the oxidative nature of the interaction.

Furthermore, the modification of tyrosine hydroxylase by the quinone converts the enzyme into a redox-cycling quinoprotein. This altered enzyme can participate in the reduction of transition metals such as iron and copper. This new catalytic activity may contribute to the generation of reactive oxygen species through Fenton-like reactions, thereby exacerbating oxidative stress within neurons.

Contribution to Oxidative Stress Mechanisms in Neuronal Models

The formation of quinones from catecholamines is a significant contributor to oxidative stress specific to dopaminergic neurons. Both dopamine quinone and this compound are highly reactive molecules that can lead to cytotoxicity. Their contribution to oxidative stress stems from several mechanisms.

Firstly, the quinones can covalently modify and damage cellular components, particularly proteins, by reacting with nucleophilic residues like cysteine. This can alter protein function and lead to cellular dysfunction. The sulfhydryl reactivity of these o-quinones is a known factor in their cytotoxic effects.

Secondly, the generation of quinones is intrinsically linked to the production of reactive oxygen species (ROS). The process of catecholamine auto-oxidation that forms quinones also generates superoxide (B77818) radicals and hydrogen peroxide. As noted previously, the conversion of tyrosine hydroxylase into a redox-cycling quinoprotein by this compound can further promote the generation of highly toxic hydroxyl radicals via Fenton chemistry. This quinone-driven cascade is closely associated with mitochondrial dysfunction and other key pathological features observed in neurodegenerative disease models. While the parent molecule N-acetyldopamine has been shown to inhibit lipid peroxidation in brain homogenates, its oxidized quinone form is a clear contributor to oxidative stress. nih.gov

| Mechanism | Description | Consequence |

| Covalent Modification | This compound reacts with nucleophilic groups (e.g., sulfhydryl groups) on proteins. | Alteration of protein structure and function, leading to enzyme inactivation and cellular damage. |

| Redox Cycling | The quinone can undergo redox cycling, a process that generates superoxide radicals. | Increased production of reactive oxygen species (ROS), leading to widespread oxidative damage. |

| Quinoprotein Formation | Modification of enzymes like tyrosine hydroxylase turns them into redox-active quinoproteins. | The altered enzyme can reduce metals like iron and copper, fueling Fenton reactions and generating hydroxyl radicals. |

Interaction with Other Neurotransmitters and Metabolic Pathways (e.g., Sepiapterin (B94604) Metabolism)

Research has shown that N-acetyldopamine interacts with key metabolic pathways that support neurotransmitter synthesis, most notably through its inhibition of the enzyme sepiapterin reductase. nih.govresearchgate.net Sepiapterin reductase is crucial for the biosynthesis of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several enzymes, including tyrosine hydroxylase (for dopamine synthesis) and tryptophan hydroxylase (for serotonin (B10506) synthesis). frontiersin.orgabcam.com

By inhibiting sepiapterin reductase, N-acetyldopamine can reduce the cellular availability of BH4. nih.gov This has significant implications for neurotransmitter homeostasis. A reduction in BH4 would limit the rate of dopamine and serotonin production, potentially impacting neuronal function. N-acetyldopamine acts as a competitive inhibitor of sepiapterin reductase, suggesting it could play a role in a feedback mechanism regulating catecholamine synthesis. researchgate.net This inhibitory action on a critical cofactor pathway represents a significant interaction with broader neurotransmitter metabolism, extending beyond its direct role as a dopamine metabolite. nih.gov

Research on Other Biological Systems and Organisms (e.g., Plants)

The biological significance of this compound is most extensively documented in insects, where it is a central molecule in the process of cuticle sclerotization—the hardening and tanning of the exoskeleton. mdpi.com In this process, the enzyme phenoloxidase catalyzes the conversion of N-acetyldopamine (NADA) to this compound. core.ac.uknih.gov

Unlike dopamine quinone which cyclizes, this compound is acted upon by an isomerase to form the highly unstable this compound methide. core.ac.uknih.gov This reactive intermediate is the key agent for cross-linking cuticular proteins and chitin, creating the rigid, protective exoskeleton. researchgate.net The quinone methide can react with various nucleophiles on proteins, such as histidine residues, to form stable adducts that sclerotize the cuticle. nih.gov This pathway, involving the sequential action of phenoloxidase and isomerases on N-acetyldopamine, is a vital process for insect survival. core.ac.uknih.gov

In plants, the role of this compound is less defined. Plants produce a vast array of secondary metabolites, including phenylpropanoids and flavonoids, for defense against herbivores and pathogens. journalijecc.com Oxidative browning reactions, often a defense response to injury or infection, are caused by the enzymatic generation of o-quinones from phenolic compounds. While this general mechanism is well-established, specific research directly implicating this compound in plant defense is not prominent in the existing literature. Phytohormones such as jasmonic acid and ethylene (B1197577) are known to mediate defense responses against insects. mdpi.com Although catecholamines are present in plants, the specific functions of an N-acetylated derivative and its corresponding quinone remain an area for further investigation.

Analytical and Methodological Approaches for Studying N Acetyldopamine Quinone and Its Reactions

Spectroscopic Techniques

Spectroscopic methods are fundamental to the study of N-Acetyldopamine quinone, providing insights into its electronic structure and enabling the detailed structural analysis of its reaction products.

UV/Vis Spectroscopy for Detection and Reaction Monitoring

UV/Vis spectroscopy serves as a valuable tool for detecting the formation of this compound and its derivatives and for monitoring the progress of its reactions in real-time. The electronic transitions within the quinone and its catechol precursors, as well as the resulting adducts, give rise to characteristic absorption spectra.

The oxidation of N-acetyldopamine (NADA) to its quinone form can be monitored by observing changes in the UV/Vis spectrum. While the transient this compound itself is difficult to isolate for spectral characterization, the formation of its reaction products provides indirect evidence of its presence. For instance, the reaction products of this compound with nucleophiles, such as amino acids, exhibit distinct absorption maxima. In a study of the reaction between electrochemically prepared NADA quinone and N-acetylhistidine, the resulting mono-addition adducts were found to have an absorption maximum at 284 nm nih.gov. This allows for the spectrophotometric monitoring of the reaction's progress.

General studies on quinones show that their UV-Vis spectra are sensitive to the molecular structure and the chemical environment. For example, various anthraquinone sulfonate salts, also quinone derivatives, show characteristic absorption peaks between 210 nm and 330 nm researchgate.net. This principle of distinct absorbance allows UV/Vis spectroscopy to be used as an in-line monitoring tool in various chemical processes, including pharmaceutical manufacturing, highlighting its utility for real-time reaction analysis nih.govrsc.org.

| Compound | Absorption Maximum (λmax) | Reference |

|---|---|---|

| 6-[N-(N-acetylhistidyl)]-N-acetyldopamine | 284 nm | nih.gov |

| 2-[N-(N-acetylhistidyl)]-N-acetyldopamine | 284 nm | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of adducts formed from the reactions of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise determination of molecular connectivity and stereochemistry.

When this compound reacts with nucleophiles, such as the histidine residue in proteins, it can form adducts at different positions on the catechol ring. NMR spectroscopy has been successfully used to identify the specific products formed in the reaction between NADA quinone and N-acetylhistidine nih.gov. By analyzing the chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra, researchers were able to distinguish between the two major products: 6-[N-(N-acetylhistidyl)]-N-acetyldopamine and 2-[N-(N-acetylhistidyl)]-N-acetyldopamine nih.gov. The relative ratio of these isomers was also determined through NMR analysis nih.gov.

The complexity of NMR spectra, especially for larger molecules or mixtures, often requires advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and establish long-range correlations, which are crucial for piecing together the complete molecular structure.

| Adduct Identified by NMR | Reactants | Key Finding |

|---|---|---|

| 6-[N-(N-acetylhistidyl)]-N-acetyldopamine | This compound and N-acetylhistidine | Major regioisomer formed (87%) nih.gov. |

| 2-[N-(N-acetylhistidyl)]-N-acetyldopamine | This compound and N-acetylhistidine | Minor regioisomer formed (13%) nih.gov. |

Chromatographic Separations

Chromatographic techniques are essential for the separation, purification, and analysis of the complex mixtures that often result from the reactions of this compound.

High-Performance Liquid Chromatography (HPLC) for Product Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing the products of this compound reactions. Its high resolution and sensitivity allow for the separation and quantification of various adducts, isomers, and metabolites from complex biological or reaction matrices.

Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. This method has been used to purify the major products from the reaction of NADA quinone with N-acetylhistidine for subsequent identification nih.gov. HPLC is also critical in studying the nonenzymatic transformations of this compound, helping to separate products like N-acetylnorepinephrine nih.gov.

The coupling of HPLC with various detectors, such as UV/Vis or chemiluminescence detectors, enhances its analytical power, enabling selective and sensitive determination of quinones and their derivatives semanticscholar.orgmdpi.com. Method development often involves optimizing the mobile phase composition, gradient, and column type to achieve the best separation of the target analytes nih.govresearchgate.net.

| Technique | Application | Key Findings/Methodology |

|---|---|---|

| Semipreparative reversed-phase HPLC | Purification of NADA-quinone/N-acetylhistidine adducts | Successfully isolated 6-[N-(N-acetylhistidyl)]-N-acetyldopamine and 2-[N-(N-acetylhistidyl)]-N-acetyldopamine for further analysis nih.gov. |

| HPLC | Analysis of this compound transformations | Used to separate and identify N-acetylnorepinephrine as a stable product nih.gov. |

| HPLC with Chemiluminescence Detection (HPLC-CL) | Determination of ubiquinone | Demonstrates a sensitive method for quinone analysis that could be adapted for NADA quinone studies semanticscholar.orgmdpi.com. |

Mass Spectrometry (MS) for Product Identification and Metabolite Profiling

Mass Spectrometry (MS) is a powerful technique for identifying the products of this compound reactions and for profiling its metabolites, owing to its exceptional sensitivity and ability to provide molecular weight and structural information.

Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) has been instrumental in identifying polymers of oxidized N-acetyldopamine and its adducts with peptides nih.gov. MS/MS confirms the structures of compounds formed between oxidized NADA and nucleophiles like N-acetylhistidine and N-acetyllysine nih.gov. This technique is particularly useful for locating the site of adduction on a peptide chain, revealing, for example, that the C-terminal aspartic acid was a primary binding site for NADA adducts on the peptide angiotensin nih.gov.

More advanced techniques, such as ultra-high performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UPLC-QTOF-MS/MS), enable systematic and untargeted metabolomics. This approach has been used to investigate the metabolic profile of N-acetyldopamine oligomers in rats, identifying numerous metabolites and providing insights into their in vivo transformations nih.gov. The high resolution and mass accuracy of QTOF-MS are critical for determining the elemental composition of unknown metabolites nih.govmdpi.com.

| Technique | Application | Key Findings |

|---|---|---|

| Electrospray Mass Spectrometry (ES-MS) and Tandem MS (ES-MS/MS) | Identification of oxidized NADA-peptide adducts | Confirmed adducts with N-acetylhistidine and N-acetyllysine; identified binding sites on the peptide angiotensin nih.gov. |

| UPLC-QTOF-MS/MS | Metabolic profiling of N-acetyldopamine oligomers in vivo | Systematically characterized numerous metabolites, suggesting they are the major bioactive forms nih.gov. |

| LC-MS² | Characterization of catechol quinone-protein adducts | Identified specific cysteine, histidine, and lysine (B10760008) residues as conjugation sites on various proteins frontiersin.org. |

Electrochemical Methods, e.g., Cyclic Voltammetry

Electrochemical methods, particularly cyclic voltammetry (CV), are highly effective for studying the redox behavior of N-acetyldopamine and its quinone. CV provides information on the oxidation and reduction potentials, the stability of the generated quinone, and the kinetics of subsequent reactions.

The electrochemical oxidation of catechols like N-acetyldopamine to their corresponding o-quinones is a well-studied process asdlib.orgmdpi.com. Cyclic voltammetry can be used to determine the potential at which NADA is oxidized to this compound. The resulting voltammogram also shows a corresponding reduction peak on the reverse scan, though the stability of the quinone and its tendency to undergo follow-up reactions (like intramolecular cyclization or reaction with nucleophiles) can alter the shape and size of this peak asdlib.orgnih.govmdpi.com.

Studies have shown that the adducts formed from the reaction of NADA quinone with nucleophiles are oxidized less readily than NADA itself, a finding confirmed by cyclic voltammetry nih.gov. This indicates that the addition of a nucleophilic group to the catechol ring alters its electrochemical properties. The scan rate dependence in CV experiments can also provide insights into the mechanism of the electrochemical process and the kinetics of any coupled chemical reactions nih.govresearchgate.net.

| Analyte/System | Technique | Key Finding/Observation |

|---|---|---|

| N-acetyldopamine (NADA) | Cyclic Voltammetry | Oxidized to the corresponding o-quinone; the stability and subsequent reactions of the quinone can be studied asdlib.orgmdpi.com. |

| NADA-histidine adducts | Cyclic Voltammetry | These adducts are oxidized less readily (at a higher potential) than the parent NADA molecule nih.gov. |

| Dopamine (B1211576) (related catecholamine) | Fast-Scan Cyclic Voltammetry (FSCV) | Allows for the study of rapid changes in concentration on a subsecond timescale, demonstrating the utility of CV for kinetic studies nih.gov. |

Enzymatic Assay Development for Related Enzymes

The study of this compound and its metabolic fate relies on the development of robust enzymatic assays for enzymes that either produce it or are involved in its subsequent transformations. These assays are crucial for characterizing enzyme kinetics, substrate specificity, and the mechanisms of quinone processing. A key enzyme in the formation of this compound is tyrosinase (a monophenol monooxygenase), which oxidizes N-acetyldopamine (NADA). Another critical enzyme is an isomerase, referred to as o-quinone/p-quinone methide tautomerase or o-quinone isomerase, which catalyzes the conversion of the initial quinone to a quinone methide. nih.govnih.gov

Assays have been developed to monitor these enzymatic activities. For instance, a two-enzyme system has been utilized to study the side-chain hydroxylation of NADA. nih.gov This system typically involves mushroom tyrosinase to generate the this compound, and a purified o-quinone isomerase from insect cuticle to catalyze the subsequent isomerization. nih.gov The progress of these reactions can be monitored using techniques like spectrophotometry and high-performance liquid chromatography (HPLC) to identify and quantify the products formed, such as N-acetylnorepinephrine. nih.govnih.gov The trapping of transient intermediates, like the quinone methide, with nucleophiles such as methanol (B129727), provides further evidence of the reaction pathway and confirms the activity of the enzymes involved. nih.gov

The table below summarizes key aspects of enzymatic assays used in the study of this compound-related enzymes.

| Enzyme System | Components | Reaction Studied | Analytical Methods | Key Findings | Reference |

| Two-Enzyme System | Mushroom Tyrosinase, o-quinone isomerase | N-acetyldopamine → this compound → this compound methide → N-acetylnorepinephrine | Spectrophotometry, HPLC | Demonstration of a two-enzyme system for side-chain hydroxylation of NADA. nih.gov | nih.govnih.gov |

| Trapping System | Mushroom Tyrosinase, o-quinone isomerase, Methanol | Trapping of transient this compound methide with methanol | HPLC, Chiral column chromatography | Confirmed the formation of a quinone methide intermediate, which reacts non-stereoselectively with nucleophiles. nih.gov | nih.gov |

Model System Development for In Vitro Reactivity Studies

To understand the intrinsic chemical reactivity of this compound, researchers have developed various in vitro model systems. These cell-free systems allow for the study of specific reactions in a controlled environment, mimicking physiological conditions without the complexity of a biological milieu. A primary focus of these models has been the reaction of this compound with nucleophiles, a critical process in insect cuticle sclerotization. nih.gov

One common approach involves the electrochemical preparation of this compound, which is then reacted with model nucleophiles. nih.gov For example, N-acetylhistidine has been used as a proxy for histidine residues in cuticular proteins. nih.gov By reacting the electrochemically generated quinone with N-acetylhistidine at a physiological pH of 7, researchers can isolate and characterize the resulting adducts. nih.gov This approach has been instrumental in identifying the specific products formed from nucleophilic addition, revealing that the reaction is regioselective. nih.gov

Another model system explores the nonenzymatic transformations of enzymatically generated this compound. nih.gov In this setup, the quinone is produced using an enzyme like tyrosinase, and its subsequent reactions, such as isomerization to a quinone methide and reaction with water, are studied under physiological conditions. nih.gov These models have been crucial in demonstrating that the quinone can slowly isomerize nonenzymatically and that the resulting quinone methide is hydrated to form N-acetylnorepinephrine. nih.gov

The following table details examples of in vitro model systems used to study the reactivity of this compound.

| Model System Type | Components | Reaction Studied | Analytical Methods | Key Findings | Reference |

| Electrochemical Synthesis and Reaction | Electrochemically prepared this compound, N-acetylhistidine (NAcH), pH 7 buffer | Nucleophilic addition of a model amino acid to the quinone. | Reversed-phase HPLC, Mass Spectrometry, NMR Spectroscopy, UV/Vis Spectroscopy, Cyclic Voltammetry | Two major adducts were formed: 6-[N-(N-acetylhistidyl)]-N-acetyldopamine and 2-[N-(N-acetylhistidyl)]-N-acetyldopamine, with the C(6) adduct being the predominant product (87:13 ratio). nih.gov | nih.gov |

| Enzymatic Generation and Nonenzymatic Transformation | Enzymatically generated this compound (using tyrosinase) in physiological buffer | Nonenzymatic isomerization to quinone methide and subsequent hydration. | UV and IR spectral studies, HPLC | This compound slowly isomerizes to a quinone methide which is then hydrated to N-acetylnorepinephrine. nih.gov No evidence of intramolecular cyclization was found. nih.gov | nih.gov |

Theoretical and Computational Research on N Acetyldopamine Quinone

Molecular Orbital Calculations and Quantum Chemical Studies

Quantum chemical studies, particularly molecular orbital calculations, have been instrumental in understanding the electronic structure and inherent stability of N-acetyldopamine quinone and its related isomers. A key area of investigation has been the comparison between this compound and its tautomer, the quinone methide.

Semiempirical molecular orbital calculations have been employed to compare the stability of these two structures. Current time information in Edmonton, CA.researchgate.net These studies indicate that the quinone methide imine amide is more stable than the corresponding this compound. Current time information in Edmonton, CA.researchgate.net This finding is significant as it suggests that the quinone methide tautomer is the more likely key reactive intermediate responsible for the crosslinking of structural proteins and chitin (B13524) polymers during the insect cuticle sclerotization process. Current time information in Edmonton, CA.researchgate.net

Quantum chemical calculations are also used to analyze the reactivity of quinones with biological nucleophiles, such as the side chains of amino acids. nih.govetsu.edu These studies often involve calculating properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the sites most susceptible to nucleophilic attack. researchgate.net For quinones, the Michael addition reaction with nucleophilic groups on proteins (such as sulfhydryl or amine groups) is a critical aspect of their biological activity. nih.gov

Table 1: Comparative Stability of this compound and its Tautomer

| Compound | Computational Method | Relative Stability Finding | Reference |

|---|---|---|---|

| This compound | Semiempirical Molecular Orbital Calculation | Less stable | Current time information in Edmonton, CA.researchgate.net |

Computational Modeling of Reactivity and Stability

Computational models are essential for elucidating the factors that govern the reactivity and stability of this compound. This molecule is known to be highly unstable, making its experimental characterization challenging. Current time information in Edmonton, CA. Theoretical models provide a means to understand its transient existence and predict its reaction pathways.

The instability of this compound is a key characteristic. Upon its formation, it can readily tautomerize to the more stable quinone methide. Current time information in Edmonton, CA. This process is crucial in the context of insect cuticle hardening, where the quinone methide, rather than the quinone itself, is thought to be the primary agent for crosslinking cuticular proteins. Current time information in Edmonton, CA.researchgate.net

Computational studies on related quinone systems help to understand the general principles of their reactivity. For instance, density functional theory (DFT) is a common method used to investigate the reaction mechanisms between quinones and amino acids. researchgate.net These models can predict the most likely sites of nucleophilic attack on the quinone ring. Experimental studies on the reaction of this compound with N-acetylhistidine (a model for a protein residue) have shown that addition occurs at specific positions on the catechol ring, which can be rationalized through computational reactivity models. nih.gov

The process of sclerotization, involving the oxidation of N-acetyldopamine to its quinone and subsequent reactions, is a complex cascade. researchgate.netnih.gov Computational models can help to dissect this process by examining the energetics of each step, from the initial oxidation to the final crosslinking reactions with proteins and chitin. researchgate.netmdpi.com

Simulations of Protein-Quinone Interactions

While direct molecular dynamics (MD) simulations specifically detailing the interaction of this compound with proteins are not extensively documented in the available literature, the principles of such simulations are well-established for studying protein-ligand and protein-drug interactions. mdpi.comspringernature.comnih.gov These computational techniques can model the dynamic process of a small molecule, like a quinone, binding to and reacting with a protein.

An MD simulation of this compound interacting with a cuticular protein would typically involve the following steps:

System Setup: Building a model of the protein in a simulated aqueous environment. The force field, a set of parameters describing the potential energy of the atoms, is crucial for accuracy. nih.gov

Docking: Predicting the initial binding pose of the this compound in a potential active or binding site on the protein.

Simulation: Running the simulation for a sufficient time (nanoseconds to microseconds) to observe the behavior of the quinone in the binding pocket. This allows for the analysis of conformational changes in both the protein and the ligand.

Analysis: Examining the trajectory to identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. For a reactive molecule like a quinone, simulations could also be designed to explore the proximity of the quinone's electrophilic centers to the protein's nucleophilic residues (e.g., lysine (B10760008), histidine, cysteine), setting the stage for a covalent reaction. nih.gov

Experimentally, it is known that this compound reacts with the nucleophilic side chains of amino acids like histidine to form covalent adducts. nih.gov Computational studies, including quantum chemical calculations on model systems, can complement these findings by detailing the reaction mechanism at an electronic level, predicting which residues are most likely to react and the structure of the resulting cross-links. nih.govetsu.edu Such simulations are vital for building a complete, molecular-level picture of biological processes like insect cuticle sclerotization. nih.gov

Comparative Biochemistry and Evolutionary Perspectives

Comparison with Other ortho-Quinones and Catecholamine Derivatives in Biological Roles

N-Acetyldopamine (NADA) quinone holds a significant position in the biochemistry of many organisms, particularly insects, where it is a key player in the sclerotization of the cuticle. annualreviews.orgnih.govwikipedia.org Its reactivity and subsequent biological effects are best understood when compared with other ortho-quinones and related catecholamine derivatives.

Ortho-quinones are highly reactive electrophilic molecules generated from the oxidation of catechols. mdpi.com This class of compounds, including NADA quinone, dopamine (B1211576) quinone, and dopaquinone (B1195961), participates in a variety of biological processes ranging from pigmentation to cytotoxicity. mdpi.com A primary role of these quinones is their ability to undergo Michael addition reactions with nucleophiles, such as the amino or sulfhydryl groups of amino acid residues in proteins. wikipedia.org This reactivity is the basis for the cross-linking of cuticular proteins during insect sclerotization, a process often referred to as "quinone tanning". annualreviews.orgusda.gov

While NADA quinone is central to forming the hardened exoskeleton in insects, other catecholamine quinones have distinct roles. mdpi.com For instance, dopamine quinone is a precursor to neuromelanin in the vertebrate brain. mdpi.com The acetylation of the amine group in N-acetyldopamine prevents the intramolecular cyclization that is characteristic of dopamine quinone, thereby directing its reactivity towards intermolecular cross-linking of proteins and chitin (B13524), which is essential for cuticle hardening. mdpi.com

The reactivity of NADA quinone can also be contrasted with that of N-β-alanyldopamine (NBAD) quinone, another critical molecule in insect cuticle biology. Both are substrates for the same set of enzymes in the sclerotization pathway. nih.gov However, their fates and the resulting characteristics of the cuticle differ significantly.

Table 1: Comparison of Biological Roles of N-Acetyldopamine Quinone and Related Compounds

| Compound | Primary Biological Role | Key Reactive Property | Organism/Tissue |

|---|---|---|---|

| This compound | Cuticle sclerotization (hardening) | Intermolecular cross-linking of proteins and chitin | Insects |

| Dopamine quinone | Neuromelanin formation | Intramolecular cyclization and polymerization | Vertebrate brain |

| Dopaquinone | Melanin (B1238610) synthesis (pigmentation) | Intramolecular cyclization leading to melanin | Various organisms |

| N-β-alanyldopamine quinone | Cuticle sclerotization and pigmentation (browning) | Intermolecular cross-linking and formation of colored adducts | Insects |

Evolutionary Conservation of this compound Pathways

The pathways involving this compound are fundamental to the success of insects and other arthropods, pointing to a significant degree of evolutionary conservation. usda.gov The process of sclerotization, which provides mechanical strength and protection, is a critical adaptation for terrestrial life. annualreviews.org The core enzymatic machinery responsible for the generation and modification of NADA quinone is found across a wide range of insect orders, suggesting an ancient origin for this pathway. annualreviews.orgresearchpublish.com

The key enzymes in this pathway include phenoloxidases (such as laccases and tyrosinases) and isomerases. nih.gov Phenoloxidases catalyze the initial oxidation of NADA to its corresponding quinone. nih.gov Phylogenetic analyses of insect laccase genes, particularly laccase 2, indicate a conserved role in cuticle tanning across different insect species. researchgate.netnih.govnih.gov The presence of orthologous genes in diverse insect groups underscores the fundamental importance of this enzymatic step.

Following its formation, NADA quinone can be acted upon by a quinone isomerase to form a quinone methide. nih.gov This intermediate is then a substrate for quinone methide tautomerase, leading to the formation of 1,2-dehydro-N-acetyldopamine. nih.gov The presence of these specialized isomerases in various insects suggests a conserved mechanism to precisely control the reactivity of NADA quinone and its derivatives. nih.gov

While the core pathway is conserved, variations exist, particularly in the upstream synthesis and downstream utilization of N-acetyldopamine and related compounds. The catecholaminergic systems in invertebrates are ancient, with evidence of catecholamines and their synthetic enzymes in organisms from protists to chordates. nih.govresearchgate.net The specific adaptation of the dopamine metabolic pathway for sclerotization, through N-acetylation, appears to be a key innovation in arthropods. The evolution of gene families encoding enzymes for chitin metabolism, and ecdysteroid (molting hormone) metabolism has been dynamic in arthropods, reflecting the importance of cuticle-related processes in their evolution. nih.govnih.gov

Table 2: Key Enzymes in the this compound Pathway and their Conservation

| Enzyme | Function | Evolutionary Conservation |

|---|---|---|

| Phenoloxidase (Laccase, Tyrosinase) | Oxidizes N-acetyldopamine to this compound | Highly conserved across insects; Laccase 2 is crucial for tanning. researchgate.netnih.govnih.gov |

| Quinone Isomerase | Converts this compound to this compound methide | Present in various insects, indicating a conserved mechanism for modifying quinone reactivity. nih.gov |

| Quinone Methide Tautomerase | Converts this compound methide to 1,2-dehydro-N-acetyldopamine | Part of a three-enzyme system for side-chain desaturation in insects. nih.gov |

Differential Biological Outcomes of Quinone-Mediated Reactions

The specific catecholamine precursor utilized in sclerotization pathways can lead to markedly different biological outcomes, particularly in the coloration of the insect cuticle. A prime example of this is the differential use of N-acetyldopamine (NADA) and N-β-alanyldopamine (NBAD). nih.gov While both are involved in the hardening of the cuticle, cuticles sclerotized primarily with NADA are typically colorless or lightly tanned, whereas those utilizing NBAD are often brown. nih.gov

Both NADA and NBAD are processed by the same set of enzymes, including phenoloxidase, quinone isomerase, and quinone methide isomerase, to produce colorless products such as hydroxylated and desaturated derivatives. nih.gov However, the oxidation of NBAD also leads to the formation of colored quinone adducts, which is not observed with NADA. nih.gov The presence of the β-alanyl group in NBAD is thought to be responsible for the formation of these colored products, which accumulate in the cuticle and result in its brown appearance. nih.gov In contrast, the reactions of NADA quinone primarily lead to cross-linking without the formation of significant colored byproducts, resulting in a nearly colorless cuticle. nih.gov

This differential outcome allows insects to produce cuticles with a range of properties, from hard and transparent wings to tough and pigmented armor. The regulation of which precursor is predominantly used in a particular tissue at a specific developmental stage is a key mechanism for controlling cuticle characteristics.

Table 3: Differential Outcomes of NADA and NBAD Quinone Reactions in Insect Cuticle

| Precursor | Resulting Quinone | Primary Reaction Products | Resulting Cuticle Color |

|---|---|---|---|

| N-acetyldopamine (NADA) | This compound | Cross-linked proteins and chitin, colorless derivatives | Colorless/Lightly Tanned |

| N-β-alanyldopamine (NBAD) | N-β-alanyldopamine quinone | Cross-linked proteins and chitin, colored quinone adducts | Brown |

Future Directions in N Acetyldopamine Quinone Research

Elucidating Unresolved Mechanisms of Reaction and Interaction

A primary focus for future investigations will be to unravel the complex and often fleeting reactions of NADA-Q within its native biological environment. While it is known that NADA-Q is a precursor to quinone methides and can undergo nucleophilic attack, the precise mechanisms and kinetics of these reactions in vivo are not fully understood. nih.govnih.gov Research has shown that NADA-Q can react with nucleophiles such as the amino acid histidine, a component of cuticular proteins. nih.govnih.gov However, the full spectrum of its reaction partners within the cuticle and other biological milieus remains to be charted.

Key unresolved questions include:

What is the complete range of nucleophilic amino acid residues and other biomolecules that NADA-Q reacts with in the cuticle?

How do enzymatic and non-enzymatic processes compete and synergize in the transformation of NADA-Q? nih.gov

What is the exact mechanism of intramolecular cyclization, and what factors determine whether NADA-Q follows this path versus reacting with external nucleophiles? nih.govnih.gov

How does the chemical environment, such as pH and redox potential, within the cuticle influence the reaction pathways of NADA-Q?

Answering these questions will require a combination of advanced analytical techniques and computational modeling to capture the transient nature of NADA-Q and its reaction products.

Identification of Novel Enzymatic Pathways and Regulators

The enzymatic machinery that governs the lifecycle of NADA-Q is a critical area for future exploration. The initial oxidation of N-acetyldopamine (NADA) to NADA-Q is catalyzed by phenoloxidases, including both laccase and tyrosinase-type enzymes. nih.govscispace.com Subsequently, enzymes such as quinone isomerase and quinone methide isomerase are involved in the conversion of NADA-Q to other reactive intermediates. nih.govmdpi.com

Future research should aim to:

Identify and characterize the specific genes encoding for key enzymes in the NADA-Q pathway, such as quinone isomerase and quinone methide isomerase. mdpi.com

Elucidate the regulatory mechanisms that control the expression and activity of these enzymes, including transcriptional and post-translational modifications.

Discover novel enzymes or co-factors that may be involved in modulating the reactivity and fate of NADA-Q.

Investigate the potential for feedback inhibition or allosteric regulation within the sclerotization pathway.

A deeper understanding of the enzymatic landscape will provide a more complete picture of how insects precisely control the hardening and pigmentation of their cuticle.

Advanced Analytical Techniques for In Vivo Detection

A significant hurdle in NADA-Q research is its high reactivity and short half-life, making its direct detection in vivo exceptionally challenging. researchgate.net Current knowledge is largely based on studies of its more stable downstream products or in vitro reaction systems. nih.govnih.gov The development of advanced analytical techniques capable of detecting and quantifying transient reactive species in a complex biological matrix is paramount.

Promising future directions include:

Mass Spectrometry Imaging (MSI): High-resolution MSI techniques, such as MALDI-MSI, could enable the spatial mapping of NADA-Q and its adducts within tissue sections, providing insights into its localized formation and reaction sites. rsc.orgfrontiersin.org

Development of Specific Molecular Probes: Designing and synthesizing fluorescent or spin-labeled probes that specifically react with NADA-Q could allow for its visualization and tracking in real-time within living organisms. rsc.org

Advanced Electrochemical Sensors: Miniaturized and highly sensitive electrochemical sensors could be developed for the in situ detection of NADA-Q and other redox-active molecules in the insect cuticle.

Refined Mass Spectrometry Techniques: Further advancements in electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (ES-MS/MS) will be crucial for identifying the complex array of NADA-Q-peptide and NADA-Q-chitin adducts. nih.govgxu.edu.cn

These technologies will be instrumental in moving from a static to a dynamic understanding of NADA-Q's role in biological processes.

Exploring Diverse Biological Functions Beyond Known Pathways

While the role of NADA-Q in cuticle sclerotization is well-established, emerging evidence suggests that N-acetyldopamine and its derivatives may have broader biological functions. wikipedia.orgresearchgate.net For instance, NADA dimers have been shown to possess anti-inflammatory and antioxidant properties and may play a role in neuroinflammation by interacting with pathways like TLR4/NF-κB. mdpi.comnih.gov

Future research should investigate:

Immune Response: Could NADA-Q or its metabolites be involved in the insect immune system, for example, in wound healing or defense against pathogens? The melanization process, which shares precursors with sclerotization, is a known component of insect immunity. researchgate.net

Redox Signaling: Given its redox-active nature, could NADA-Q function as a signaling molecule, influencing cellular processes through the modification of redox-sensitive proteins? nih.govnih.gov

Neurobiology: Does NADA-Q have any role in the nervous system of insects or other organisms, beyond its precursor's role as a neurotransmitter metabolite?

Expanding the functional investigation of NADA-Q beyond the cuticle could reveal novel and important biological roles for this reactive molecule.

Interdisciplinary Approaches Integrating Chemical Biology and Systems Biology

The complexity of NADA-Q's chemistry and its involvement in a fundamental biological process necessitates a highly interdisciplinary research approach. The integration of chemical biology and systems biology will be essential for a comprehensive understanding.

Future interdisciplinary strategies should include:

Chemical Biology Tools: The development of synthetic NADA-Q analogues and chemical probes will be invaluable for dissecting its interactions with proteins and other biomolecules. mdpi.comnih.gov These tools can help to identify binding partners and elucidate mechanisms of action.

Computational Modeling and Simulation: High-throughput virtual screening and quantum mechanical/molecular mechanical (QM/MM) approaches can be used to predict the reactivity of NADA-Q with various biological nucleophiles and to model the behavior of enzymes in the sclerotization pathway. nih.govwisconsin.edumdpi.com

'Omics' Approaches: Transcriptomic, proteomic, and metabolomic studies of insects with manipulated sclerotization pathways can provide a systems-level view of the interconnectedness of NADA-Q metabolism with other cellular processes.